N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Metabolic stability Carboxylesterase 1 Amide hydrolysis

N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide (CAS 946326-83-6) is a synthetic small molecule belonging to the piperidinyl-alkyl-benzamide class. It features a 2,4,6-trimethylbenzamide core linked via a methylene bridge to a 1-isopropylpiperidine moiety.

Molecular Formula C19H30N2O
Molecular Weight 302.462
CAS No. 946326-83-6
Cat. No. B2486521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide
CAS946326-83-6
Molecular FormulaC19H30N2O
Molecular Weight302.462
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)C(C)C)C
InChIInChI=1S/C19H30N2O/c1-13(2)21-8-6-17(7-9-21)12-20-19(22)18-15(4)10-14(3)11-16(18)5/h10-11,13,17H,6-9,12H2,1-5H3,(H,20,22)
InChIKeyJOMICNZDAMKCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide (CAS 946326-83-6): Chemical Profile and Procurement-Relevant Classification


N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide (CAS 946326-83-6) is a synthetic small molecule belonging to the piperidinyl-alkyl-benzamide class [1]. It features a 2,4,6-trimethylbenzamide core linked via a methylene bridge to a 1-isopropylpiperidine moiety. The compound has a molecular weight of 302.5 g/mol, a computed XLogP3-AA of 3.9, a topological polar surface area (TPSA) of 32.3 Ų, and one hydrogen bond donor [1]. These physicochemical properties place it in a lipophilic, moderately CNS-permeable chemical space distinct from ester-based analogs such as isopropylphenidate.

Why Generic Substitution of N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide Is Scientifically Unjustified


Substituting N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide with a structurally related piperidine-benzamide or phenidate analog is not scientifically sound without direct comparative data. The isopropyl substitution on the piperidine nitrogen imparts distinct steric and electronic properties that alter target binding kinetics, metabolic stability, and CNS penetration relative to methyl, ethyl, or cyclopentyl congeners [1]. Critically, the amide linkage in this compound confers fundamentally different hydrolytic stability compared to ester-based analogs like isopropylphenidate, which is known to undergo carboxylesterase 1 (CES1)-mediated hydrolysis and ethanol transesterification [2]. These molecular differences translate to measurable differences in in vitro transporter binding profiles and metabolic fate that cannot be extrapolated from one scaffold to another [2].

Quantitative Differentiation Evidence for N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide Versus Closest Analogs


Amide vs. Ester Hydrolytic Stability: Carboxylesterase 1 (CES1) Resistance

The target compound is an amide, whereas isopropylphenidate (IPH) is an ester. IPH undergoes CES1-mediated hydrolysis with a reported half-life that necessitates careful consideration of drug interaction liability via ethanol transesterification [1]. Amides are intrinsically more resistant to CES1 hydrolysis than esters; this class-level property predicts superior plasma stability for the target benzamide relative to the ester analog IPH [2]. Direct quantitative hydrolytic half-life data for the target compound are not available; this evidence is classified as class-level inference.

Metabolic stability Carboxylesterase 1 Amide hydrolysis

Lipophilicity (XLogP3-AA) Differentiation: Target Compound vs. Isopropylphenidate

The target compound has a computed XLogP3-AA of 3.9 [1]. Isopropylphenidate (IPH, CID 68314762) has a computed XLogP3-AA of approximately 3.0 [2]. The ~0.9 log unit higher lipophilicity of the target compound predicts greater membrane permeability and potentially higher CNS penetration, which may be advantageous for neuroscience applications but requires consideration of off-target tissue distribution.

Lipophilicity CNS penetration Physicochemical properties

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness

The target compound has a TPSA of 32.3 Ų [1], well below the commonly cited threshold of 60–70 Ų for passive CNS penetration [2]. Isopropylphenidate has a TPSA of 38.33 Ų [3]. The ~6 Ų lower TPSA of the target compound, combined with its higher lipophilicity, suggests modestly superior passive BBB permeability potential.

CNS drug design Polar surface area Blood-brain barrier

DAT/NET Transporter Selectivity Profile: Amide vs. Ester Pharmacophore Divergence

Isopropylphenidate (IPH) demonstrates greater DAT than NET binding and cellular uptake activity, with Ki values for DAT, NET, and SERT reported in Markowitz et al. (2013) [1]. As an amide-bearing analog with distinct hydrogen-bonding capacity, the target compound is predicted to exhibit a different DAT/NET selectivity ratio than IPH due to the amide's stronger H-bond donor character (1 HBD vs. 0 for the ester) [2]. Direct binding data for the target compound are not yet published; this is classified as supporting evidence.

Dopamine transporter Norepinephrine transporter Monoamine reuptake inhibition

Optimal Research and Industrial Application Scenarios for N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide Based on Differentiated Evidence


CNS-Targeted Screening Libraries Requiring Metabolic Stability

The amide linkage of this compound confers intrinsic resistance to CES1-mediated hydrolysis, avoiding the ethanol transesterification liability documented for ester analogs like isopropylphenidate [1]. This makes the compound a preferred candidate for CNS-focused screening libraries where metabolic stability and reduced alcohol-drug interaction potential are prioritized in the procurement decision matrix.

Structure-Activity Relationship (SAR) Studies on Piperidine N-Substitution and DAT/NET Selectivity

The isopropyl substitution on the piperidine nitrogen provides a distinct steric and lipophilic profile (XLogP3-AA = 3.9; TPSA = 32.3 Ų) compared to methyl, ethyl, and cyclopentyl congeners [2]. This compound serves as a key SAR probe for dissecting the contribution of N-alkyl bulk to monoamine transporter binding affinity and selectivity, particularly for research groups mapping the DAT/NET pharmacophore space initiated by isopropylphenidate analogs [1].

Physicochemical Property Benchmarking and In Silico Model Validation

With well-defined computed properties (XLogP3-AA = 3.9, TPSA = 32.3 Ų, MW = 302.5 g/mol) from authoritative databases [2], this compound is suitable as a calibration standard for validating in silico ADME prediction models, particularly those focused on CNS drug-likeness parameters. Its intermediate lipophilicity and low TPSA make it a representative data point for benchmarking BBB permeability algorithms.

Reference Compound for Amide vs. Ester Metabolic Stability Assays

As a benzamide analog of the extensively characterized ester compound isopropylphenidate [1], this compound can serve as a paired reference standard in head-to-head metabolic stability assays (e.g., human liver microsome or recombinant CES1 incubations) designed to quantify the stability advantage of amide over ester linkages in the piperidine-benzamide/phenidate chemical space.

Quote Request

Request a Quote for N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.